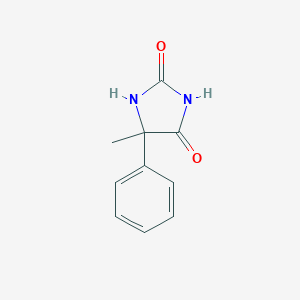

5-Methyl-5-phenylhydantoin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGWGQUYLVSFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311373 | |

| Record name | 5-Methyl-5-phenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6843-49-8 | |

| Record name | 5-Methyl-5-phenylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6843-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-phenylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6843-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-phenylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-5-phenylhydantoin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5C75HK8E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-5-phenylhydantoin: A Technical Guide for Researchers

CAS Number: 6843-49-8

This technical guide provides an in-depth overview of 5-Methyl-5-phenylhydantoin, a heterocyclic organic compound with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering comprehensive data on its properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound, also known as 5-methyl-5-phenylimidazolidine-2,4-dione, belongs to the hydantoin class of compounds.[1][2] Hydantoins are noted for their applications in the development of treatments for neurological conditions.[2] The presence of both a methyl and a phenyl group on the hydantoin core imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6843-49-8 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [3] |

| IUPAC Name | 5-methyl-5-phenylimidazolidine-2,4-dione | [3] |

| Melting Point | 199-201 °C | [4] |

| Boiling Point | 325.7°C (rough estimate) | [4] |

| Density | 1.2167 (rough estimate) | [4] |

| InChI | InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | |

| InChIKey | JNGWGQUYLVSFND-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | [3] |

Synthesis

A prevalent method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction.[1][5] This multicomponent reaction offers an efficient route to produce a wide array of hydantoin derivatives.[1][5] While a specific protocol for this compound is not detailed in the searched literature, a well-documented, modified Bucherer-Bergs synthesis of the closely related 5-methyl-5-benzyl hydantoin provides a robust experimental template.[1] The synthesis of this compound would analogously start from acetophenone.

Experimental Protocol: Modified Bucherer-Bergs Synthesis

This protocol is adapted from the synthesis of 5-methyl-5-benzyl hydantoin.[1]

Materials:

-

Acetophenone

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve acetophenone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).

-

To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

-

Heat the reaction mixture to 60°C and stir for 24 hours.

-

After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.

-

Cool the mixture to room temperature to allow for the precipitation of the product.

-

Filter the resulting crystals and recrystallize from 50% ethanol.

-

Dry the purified crystals of this compound.

Figure 1. Synthetic workflow for this compound via a modified Bucherer-Bergs reaction.

Biological Activity and Potential Applications

This compound is recognized as a reactant in the synthesis of compounds with potential therapeutic applications, including beta-amino alcohols that act as inhibitors of mycobacterial N-acetyltransferase, and N-chlorohydantoins.[4][6] The hydantoin scaffold is a key feature in many compounds with anticonvulsant properties.[7][8][9]

Anticonvulsant Activity

Derivatives of 5-phenylhydantoin have been extensively studied for their anticonvulsant effects.[10] The primary mechanism of action for many hydantoin-based anticonvulsants, such as phenytoin, is the blockade of voltage-gated sodium channels.[7] This action reduces the repetitive firing of action potentials in neurons, thereby suppressing seizure activity.[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs.[7][8][11]

-

Animal Model: Male ICR mice are commonly used.[7]

-

Drug Administration: The test compound, this compound, is administered intraperitoneally at various doses. A vehicle control group receives the solvent alone.

-

Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The median effective dose (ED₅₀) can be calculated.[7]

Figure 2. Proposed mechanism of anticonvulsant action via sodium channel blockade.

Anti-inflammatory Activity

Hydantoin derivatives have also been investigated for their anti-inflammatory properties.[12][13] The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[12][14]

Experimental Protocol: In Vitro Anti-inflammatory Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: Inflammation is induced by adding LPS to the cell culture media.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12]

-

Cytokines (TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[12][14]

-

-

Data Analysis: The reduction in the levels of these inflammatory mediators in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.

References

- 1. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 2. cphi-online.com [cphi-online.com]

- 3. This compound | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 6843-49-8 [amp.chemicalbook.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 6843-49-8 [chemicalbook.com]

- 7. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Methyl-5-phenylhydantoin: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin, a derivative of hydantoin, is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary mechanism of action as an anticonvulsant. Furthermore, its role as a key intermediate in the synthesis of other bioactive molecules is discussed. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of hydantoin-based compounds.

Core Properties and Data

This compound, with the systematic name 5-methyl-5-phenylimidazolidine-2,4-dione, possesses a unique structural framework that imparts its characteristic physicochemical and biological properties.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 g/mol | [1][2] |

| CAS Number | 6843-49-8 | [1] |

| Appearance | White solid | [3] |

| Melting Point | 199-201 °C | [1] |

| LogP | 1.0 (Predicted) | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[5] This multicomponent reaction offers a straightforward approach to the hydantoin scaffold from readily available starting materials.

Bucherer-Bergs Reaction Workflow

The synthesis of this compound can be achieved by reacting acetophenone with ammonium carbonate and sodium cyanide. The general workflow for this reaction is depicted below.

Caption: General workflow for the Bucherer-Bergs synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Materials:

-

Acetophenone

-

Ethanol

-

Water

-

Sodium Cyanide (NaCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve acetophenone (0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.

-

To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

-

Heat the solution to 60°C and stir for 24 hours.

-

After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

-

Cool the mixture to room temperature to allow for crystallization.

-

Filter the resulting crystals and recrystallize from 50% ethanol.

-

Dry the purified crystals.

Anticonvulsant Activity and Mechanism of Action

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[6] The primary mechanism of action for many hydantoins, including likely that of this compound, is the blockade of voltage-gated sodium channels in neurons.[7]

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

By binding to the voltage-gated sodium channels, this compound can stabilize the inactivated state of the channel. This action reduces the repetitive firing of action potentials, which is a hallmark of seizure activity.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jsynthchem.com [jsynthchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential for phenytoin: targeting Nav1.5 sodium channels to reduce migration and invasion in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-5-phenylhydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-5-phenylhydantoin, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes known properties with established methodologies for compound characterization. It serves as a practical framework for researchers to design and execute studies to determine the precise solubility and stability profiles of this compound.

Physicochemical Properties of this compound

This compound is a derivative of hydantoin with a methyl and a phenyl group attached to the 5th position of the imidazolidine-2,4-dione ring.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 190.20 g/mol | [3] |

| CAS Number | 6843-49-8 | [2][3] |

| Melting Point | 199-201 °C | [3] |

| Appearance | White Crystalline Powder | [3] |

| pKa (Predicted) | 8.60 ± 0.10 | [3] |

Solubility Profile

Quantitative solubility data for this compound in a range of pharmaceutically relevant solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and limited quantitative information.

| Solvent | Temperature (°C) | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [3] |

| Ethanol | Not Specified | Slightly Soluble | [3] |

| Methanol | Not Specified | Slightly Soluble | [3] |

| DMF:HCl (2:1) | Not Specified | 50 mg/mL |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5] The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 1.2, 4.5, 6.8, ethanol, propylene glycol)

-

Scintillation vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[5]

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[6]

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Perform the experiment in triplicate for each solvent and temperature.[4][5]

Stability Profile

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the hydantoin ring, particularly under acidic or basic conditions. Oxidative and photolytic degradation are also potential pathways that should be investigated. A study on the related compound 5,5-diphenylhydantoin indicated that the imidazolidine-2,4-dione moiety is susceptible to degradation.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[9][10][11] The following protocols are based on ICH guidelines and can be applied to this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

General Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Expose the solutions to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[10]

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[10]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

-

Thermal Degradation: Store the solid compound at 60 °C for 7 days.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability characterization.

Hypothetical Hydrolytic Degradation Pathway

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided experimental protocols offer a clear path for researchers to generate the necessary data for drug development and formulation activities. The successful characterization of these properties is critical for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this intermediate. Further research is warranted to establish a comprehensive and quantitative solubility and stability profile for this compound.

References

- 1. cphi-online.com [cphi-online.com]

- 2. This compound | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6843-49-8 [chemicalbook.com]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. who.int [who.int]

- 6. enamine.net [enamine.net]

- 7. [PDF] Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas | Semantic Scholar [semanticscholar.org]

- 8. Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. pharmtech.com [pharmtech.com]

Spectroscopic Profile of 5-Methyl-5-phenylhydantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Methyl-5-phenylhydantoin, a molecule of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.74 | Singlet | 1H | N-H (hydantoin ring) |

| 8.59 | Singlet | 1H | N-H (hydantoin ring) |

| 7.28 - 7.56 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.66 | Singlet | 3H | Methyl protons (-CH₃) |

Table 1: ¹H NMR Data for this compound.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectral data provides information on the carbon framework of the molecule. The following are the anticipated chemical shifts for this compound based on spectral database predictions.

| Chemical Shift (ppm) | Assignment |

| ~177 | C=O (C4) |

| ~156 | C=O (C2) |

| ~141 | Aromatic C (quaternary) |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~65 | C5 (quaternary) |

| ~24 | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a sample prepared as a potassium bromide (KBr) pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H Stretching (Amide) |

| 3000-3100 | Medium | Aromatic C-H Stretching |

| 2900-3000 | Weak | Aliphatic C-H Stretching |

| 1710-1780 | Strong | C=O Stretching (Amide, two bands) |

| 1600, 1495 | Medium-Weak | Aromatic C=C Stretching |

| ~1400 | Medium | C-N Stretching |

| 700-750 | Strong | Aromatic C-H Bending (out-of-plane) |

Table 3: FT-IR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 190, corresponding to its molecular weight.[1] The major fragments observed are listed below.

| m/z | Relative Intensity (%) | Putative Fragment |

| 190 | 22.8 | [M]⁺ |

| 175 | 77.6 | [M - CH₃]⁺ |

| 119 | 39.3 | [C₆H₅C(CH₃)N]⁺ |

| 104 | 100.0 | [C₆H₅C(CH₃)]⁺ |

| 77 | 28.3 | [C₆H₅]⁺ |

Table 4: Mass Spectrometry Data for this compound.[1][2]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy Protocol

A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

References

5-Methyl-5-phenylhydantoin: A Technical Whitepaper on Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin is a heterocyclic organic compound belonging to the hydantoin class of molecules. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the well-established pharmacological profile of the hydantoin scaffold, particularly its 5,5-disubstituted derivatives, suggests a strong potential for significant biological effects. This technical guide consolidates the current understanding of hydantoin derivatives to infer the probable activities of this compound, focusing on its potential as an anticonvulsant and antiarrhythmic agent. This document also provides detailed experimental protocols for the evaluation of these activities and outlines the likely mechanism of action involving voltage-gated sodium channels. All quantitative data for related compounds is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Introduction

Hydantoin and its derivatives have long been a cornerstone in medicinal chemistry, with prominent members of this class, such as phenytoin (5,5-diphenylhydantoin), being widely used in the clinical management of epilepsy. The core structure, an imidazolidine-2,4-dione ring, provides a versatile scaffold for chemical modification, leading to a wide array of biological activities. This compound, with a methyl and a phenyl group at the 5-position, is a close structural analog of several well-characterized anticonvulsant and antiarrhythmic drugs. This whitepaper aims to provide a comprehensive overview of the potential biological activities of this compound based on the established pharmacology of its structural relatives, to guide future research and drug development efforts.

Potential Biological Activities

Based on the extensive literature on hydantoin derivatives, the primary potential biological activities of this compound are predicted to be in the areas of anticonvulsant and antiarrhythmic action.

Anticonvulsant Activity

The 5,5-disubstituted hydantoin motif is a well-established pharmacophore for anticonvulsant activity. The presence of a phenyl group at the 5-position is a common feature in many active compounds. It is hypothesized that this compound will exhibit efficacy in preclinical models of generalized and partial seizures.

Antiarrhythmic Activity

The mechanism of action for many hydantoin-based anticonvulsants, namely the blockade of voltage-gated sodium channels, is also a key target for Class I antiarrhythmic drugs. Therefore, it is plausible that this compound possesses cardiac antiarrhythmic properties.

Quantitative Data for Related Hydantoin Derivatives

Table 1: Anticonvulsant Activity of Hydantoin Derivatives in the Maximal Electroshock (MES) Seizure Model in Mice

| Compound | Substitution at C5 | ED₅₀ (mg/kg) | Reference |

| Phenytoin | Phenyl, Phenyl | 5.96 - 30 | [1][2] |

| 5-Ethyl-5-phenylhydantoin | Ethyl, Phenyl | Not Specified | [3] |

| 3-Amino-5,5'-diphenylhydantoin Schiff Base (SB2-Ph) | Phenyl, Phenyl (with N-substitution) | 8.29 | [1] |

| Phenylmethylenehydantoin (Compound 14) | =CH-Phenyl (with alkyl substitution on phenyl) | 28 ± 2 | [2] |

| Phenylmethylenehydantoin (Compound 12) | =CH-Phenyl (with alkyl substitution on phenyl) | 39 ± 4 | [2] |

Table 2: In Vitro Sodium Channel Blocking Activity of Hydantoin Derivatives

| Compound | IC₅₀ (µM) | Channel Subtype | Reference |

| Diphenylhydantoin (Phenytoin) | >10 | hNav1.5, hNav1.7 | |

| ICA-121431 (a selective Nav1.3 blocker) | 0.019 | hNav1.3 | |

| PF-04856264 (a selective Nav1.7 blocker) | 0.028 | hNav1.7 |

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for the anticonvulsant and antiarrhythmic effects of hydantoin derivatives is the blockade of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the channel, these compounds stabilize it and prolong the refractory period of the neuron or cardiomyocyte. This action reduces the ability of the cell to fire rapid, repetitive action potentials, which is a hallmark of epileptic seizures and certain cardiac arrhythmias.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential anticonvulsant and antiarrhythmic activities of this compound.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsive device with corneal electrodes

-

0.9% saline solution

-

Test compound (this compound) and vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Animals are divided into control and test groups (n=6-8 per group).

-

The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

-

After a predetermined period (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

-

The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

Antiarrhythmic Activity: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the efficacy of a compound in preventing chemically-induced ventricular arrhythmias.

Materials:

-

Male Wistar rats (200-250 g)

-

Aconitine solution

-

Anesthetic (e.g., urethane)

-

ECG recording apparatus

-

Test compound (this compound) and vehicle

Procedure:

-

Rats are anesthetized and ECG electrodes are placed to record Lead II.

-

The test compound or vehicle is administered intravenously (i.v.).

-

After a stabilization period, a continuous infusion of aconitine (e.g., 10 µg/kg/min) is initiated.

-

The time of onset of various arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and asystole is recorded.

-

The protective effect of the test compound is determined by the delay or prevention of the onset of these arrhythmias compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to a well-established class of anticonvulsant and antiarrhythmic drugs strongly suggests its potential in these therapeutic areas. The primary mechanism of action is likely the blockade of voltage-gated sodium channels. The experimental protocols detailed in this whitepaper provide a clear framework for the systematic evaluation of these potential activities. Future research should focus on synthesizing and testing this compound in these and other relevant preclinical models to determine its efficacy, potency, and safety profile. Such studies will be crucial in elucidating the therapeutic potential of this compound and its possible development as a novel treatment for epilepsy and/or cardiac arrhythmias.

References

An In-Depth Technical Guide to 5-Methyl-5-phenylhydantoin Derivatives and their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-5-phenylhydantoin and its derivatives, focusing on their synthesis, chemical properties, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery, particularly in the area of anticonvulsant therapeutics.

Introduction

Hydantoin, a five-membered heterocyclic ring containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Derivatives of hydantoin exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. Among these, 5,5-disubstituted hydantoins, such as this compound, are of particular interest due to their structural similarity to the established anticonvulsant drug phenytoin (5,5-diphenylhydantoin). This guide will delve into the primary synthetic routes for these compounds, present key quantitative data, and explore their mechanism of action.

Synthesis of this compound and its Derivatives

The synthesis of 5,5-disubstituted hydantoins is primarily achieved through two classical methods: the Bucherer-Bergs reaction and the Strecker synthesis. These multicomponent reactions offer efficient pathways to construct the hydantoin core from readily available starting materials.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate to form a hydantoin.[1] This method is widely applicable for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[1]

General Reaction Scheme:

Figure 1: General workflow of the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis provides an alternative route to hydantoins, proceeding through an α-aminonitrile intermediate. The initial reaction of an aldehyde or ketone with ammonia and hydrogen cyanide yields the α-aminonitrile, which can then be hydrolyzed and cyclized to the corresponding hydantoin.

General Reaction Scheme:

Figure 2: General workflow of the Strecker synthesis for hydantoins.

Quantitative Data of this compound and Derivatives

The following tables summarize key quantitative data for this compound and some of its derivatives, including physical properties and anticonvulsant activity.

Table 1: Physical and Spectroscopic Data of Selected 5,5-Disubstituted Hydantoins

| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 1 | Methyl | Phenyl | C₁₀H₁₀N₂O₂ | 190.20 | 199-201 | - | [2] |

| 2 | Methyl | Benzyl | C₁₁H₁₂N₂O₂ | 204.23 | - | 69.3 | [3] |

| 3 | Phenyl | p-Tolyl | C₁₆H₁₄N₂O₂ | 266.29 | 225-226 | - | [4] |

| 4 | Phenyl | Phenyl | C₁₅H₁₂N₂O₂ | 252.27 | 295-298 | 50-52 | [5] |

Table 2: Anticonvulsant Activity of Selected Hydantoin Derivatives (Maximal Electroshock Seizure Test)

| Compound | Structure | ED₅₀ (mg/kg) | Reference |

| Phenytoin | 5,5-diphenylhydantoin | 30 ± 2 | [6] |

| 5 | 5-(4-isopropylphenyl)methylenehydantoin | 28 ± 2 | [6] |

| 6 | 5-(4-ethylphenyl)methylenehydantoin | 39 ± 4 | [6] |

| 7 | (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione | 8.29 | [7] |

Experimental Protocols

General Procedure for the Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin[3]

This protocol is for a derivative but can be adapted for this compound by using acetophenone as the starting ketone.

-

Dissolution: Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.

-

Addition of Reagents: To the solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).

-

Reaction: Heat the solution at 60 °C and stir for 24 hours.

-

Acidification: After 24 hours, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

-

Isolation and Purification: Filter the resulting crystals, recrystallize from 50% ethanol, and dry to yield the final product. The reported yield for 5-methyl-5-benzylhydantoin is 14.24 g (69.3%).[3]

General Procedure for the Synthesis of 5,5-Diphenylhydantoin (Phenytoin)[5]

This protocol provides a basis for the synthesis of 5,5-diarylhydantoins.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzil, urea, and sodium hydroxide pellets in absolute ethanol.

-

Reflux: Reflux the mixture for a specified period.

-

Work-up: Pour the reaction mixture into an ice bath to precipitate the product. Filter the solid.

-

Acidification: Acidify the filtrate with a suitable acid (e.g., concentrated sulfuric acid) to a pH of 5.5-6 to precipitate more product.

-

Purification: Collect the solid and recrystallize from an appropriate solvent to obtain pure 5,5-diphenylhydantoin. The reported yield is 50-52%.[5]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of anticonvulsant action for hydantoin derivatives like phenytoin is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[8] These channels are crucial for the initiation and propagation of action potentials.

During a seizure, neurons exhibit rapid and repetitive firing. Hydantoin derivatives selectively bind to the inactivated state of the VGSCs.[8] This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and preventing the rapid succession of action potentials that characterizes a seizure.[8]

Figure 3: Signaling pathway illustrating the modulation of voltage-gated sodium channels by this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in the development of new anticonvulsant therapies. The well-established synthetic routes, such as the Bucherer-Bergs reaction and Strecker synthesis, provide accessible methods for generating a diverse range of analogues for structure-activity relationship studies. The primary mechanism of action through the modulation of voltage-gated sodium channels offers a clear target for rational drug design. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Video: Antiepileptic Drugs: Sodium Channel Blockers [jove.com]

- 5. scribd.com [scribd.com]

- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin [mdpi.com]

- 8. What are Voltage-gated sodium channels modulators and how do they work? [synapse.patsnap.com]

5-Methyl-5-phenylhydantoin: An In-depth Technical Guide on the Current Understanding of Its Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on 5-Methyl-5-phenylhydantoin. It is critical to note that detailed studies elucidating the specific mechanism of action of this compound are scarce. Much of the understanding is extrapolated from the broader class of hydantoin derivatives.

Executive Summary

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₀H₁₀N₂O₂, is also known as 5-methyl-5-phenylimidazolidine-2,4-dione.[1][2] Its chemical structure is characterized by a five-membered di-imide ring substituted with a methyl and a phenyl group at the 5th position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | |

| CAS Number | 6843-49-8 | |

| Melting Point | 199-201 °C | |

| IUPAC Name | 5-methyl-5-phenylimidazolidine-2,4-dione | [1] |

The synthesis of hydantoin derivatives can be achieved through methods like the Bucherer-Bergs reaction. A modified version of this reaction has been used for the synthesis of 5-methyl-5-benzylhydantoin, which involves the reaction of a ketone with sodium cyanide and ammonium carbonate.[7]

Putative Mechanism of Action and Biological Activities

While the specific molecular targets of this compound have not been definitively identified, the biological activities of the broader hydantoin class offer potential avenues for its mechanism of action.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[4][8] The primary mechanism of action for anticonvulsant hydantoins, such as phenytoin, is the modulation of voltage-gated sodium channels in neurons.[9] By binding to the inactive state of these channels, they prolong the refractory period, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures.[9] It is plausible that this compound shares this mechanism, although direct evidence is lacking.

Anti-inflammatory Activity

Some hydantoin derivatives have demonstrated anti-inflammatory properties.[6] The proposed mechanisms for the anti-inflammatory effects of various phytochemicals, which may be relevant to hydantoins, include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[10][11] For instance, some compounds can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and interleukins.[12][13] Whether this compound exhibits such activities requires experimental validation.

Antimicrobial Activity

Certain derivatives of hydantoin have been investigated for their antimicrobial effects.[5] The specific mechanisms are likely diverse and target-dependent, but for some related compounds, weak to moderate bacteriostatic activity has been observed.[14]

Quantitative Data

A thorough search of the existing scientific literature did not yield any specific quantitative data for this compound regarding its binding affinities, enzyme inhibition constants (e.g., IC₅₀, Kᵢ), or dose-response relationships in cellular or animal models related to its mechanism of action.

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not available in the literature. However, for researchers interested in investigating this compound, the following general methodologies, commonly used for characterizing the mechanism of action of related compounds, could be adapted.

General Protocol for Investigating Anticonvulsant Activity

A common in vivo model to assess anticonvulsant effects is the maximal electroshock (MES) seizure test in rodents.[15][16]

-

Animal Preparation: Adult male mice or rats are used.

-

Compound Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally or orally at various doses. A control group receives the vehicle alone.

-

Induction of Seizure: After a specific pretreatment time, a maximal seizure is induced by delivering a short electrical stimulus via corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

General Protocol for Assessing Anti-inflammatory Activity in vitro

The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard in vitro model for inflammation.[12]

-

Cell Culture: RAW 264.7 cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with LPS.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The concentration-dependent inhibition of NO and cytokine production is determined.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of this compound as a chemical entity but lacks specific details regarding its mechanism of action. Based on its structural similarity to other hydantoins, it is hypothesized to act as a modulator of voltage-gated sodium channels, which could confer anticonvulsant properties. However, this and other potential biological activities, such as anti-inflammatory and antimicrobial effects, require direct experimental confirmation.

Future research should focus on:

-

Target Identification and Binding Studies: Employing techniques like affinity chromatography, proteomics, and competitive binding assays to identify the specific molecular targets of this compound.

-

In vitro and in vivo Pharmacological Profiling: Conducting comprehensive studies to confirm and quantify its potential anticonvulsant, anti-inflammatory, and antimicrobial activities.

-

Elucidation of Signaling Pathways: Investigating the downstream effects of this compound on relevant cellular signaling pathways.

Such studies are essential to bridge the current knowledge gap and to determine the potential therapeutic utility of this compound.

References

- 1. This compound | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 6843-49-8 [chemicalbook.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Hydantoin - Wikipedia [en.wikipedia.org]

- 9. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Mechanisms of Anti-Inflammatory Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Silico and Computational Analysis of 5-Methyl-5-phenylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin, a derivative of the hydantoin heterocyclic ring system, holds significant interest in medicinal chemistry due to its structural similarity to known anticonvulsant drugs like phenytoin and mephenytoin. The exploration of its therapeutic potential can be significantly accelerated through the use of in silico and computational methodologies. This technical guide provides a comprehensive overview of the computational approaches that can be applied to investigate the pharmacodynamic and pharmacokinetic properties of this compound. It details the theoretical basis and practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is intended to serve as a resource for researchers engaged in the rational design and development of novel hydantoin-based therapeutic agents.

Introduction

Hydantoin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as anticonvulsants.[1][2] this compound shares the core hydantoin scaffold and the presence of a phenyl group at the 5-position, a key feature for the anticonvulsant activity of drugs like phenytoin.[1] Computational methods offer a powerful toolkit to elucidate the potential mechanisms of action, predict biological activities, and assess the drug-likeness of this compound and its analogues, thereby streamlining the drug discovery process.

This guide will systematically explore the application of key in silico techniques to this compound, providing both theoretical background and illustrative experimental protocols.

Physicochemical Properties and Synthesis

This compound (Figure 1) is a white crystalline solid with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .[3][4] Its chemical structure and key identifiers are summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| IUPAC Name | 5-methyl-5-phenylimidazolidine-2,4-dione | [3] |

| CAS Number | 6843-49-8 | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [3] |

| Molecular Weight | 190.20 g/mol | [4] |

| SMILES | CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | [3] |

| InChI | 1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14) | [3] |

The synthesis of this compound can be achieved through various established methods for hydantoin synthesis, such as the Bucherer-Bergs reaction. This reaction involves the treatment of a ketone (acetophenone in this case) with ammonium carbonate and an alkali cyanide.

In Silico and Computational Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (e.g., this compound) to the active site of a target protein.

Given the structural similarity of this compound to known anticonvulsants, a primary target for molecular docking studies is the voltage-gated sodium channel (VGSC).[6] Phenytoin, a close structural analog, is known to exert its anticonvulsant effect by blocking these channels.[1] Other potential targets could include GABA-A receptors, as some hydantoin derivatives have shown activity at this site.[7]

This protocol outlines a general workflow for docking this compound into the binding site of a voltage-gated sodium channel using AutoDock Vina.

-

Protein Preparation:

-

Obtain the 3D structure of a relevant voltage-gated sodium channel from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, co-factors, and any existing ligands.

-

Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.[3]

-

Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

-

Assign Gasteiger charges and define rotatable bonds.

-

Save the prepared ligand in the PDBQT format.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the putative binding site on the sodium channel. The location of the binding site can be inferred from the position of co-crystallized ligands in homologous structures or from published literature.

-

-

Docking Simulation:

-

Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

-

The program will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the binding site.

-

Visualize the interactions using software like PyMOL or Discovery Studio.

-

The following table presents hypothetical binding affinities and interacting residues for this compound with a model of a voltage-gated sodium channel, based on typical values observed for similar hydantoin derivatives.

Table 2: Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Voltage-Gated Sodium Channel (Nav1.2) | -7.5 | Phe, Tyr, Leu, Ser |

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] A QSAR model can be used to predict the activity of new, unsynthesized compounds.

-

Data Set Collection:

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural, electronic, and physicochemical properties (e.g., topological indices, molecular weight, logP, molar refractivity, HOMO/LUMO energies).

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the calculated descriptors with the observed biological activities.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).

-

A hypothetical QSAR equation for the anticonvulsant activity of hydantoin derivatives might look like this:

pED₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(ASA)

Where pED₅₀ is the negative logarithm of the effective dose, logP is the octanol-water partition coefficient, DipoleMoment is the molecular dipole moment, ASA is the accessible surface area, and β values are the regression coefficients.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time.[10] This technique can be used to assess the stability of the binding pose predicted by molecular docking and to study the conformational changes in both the ligand and the protein upon binding.

-

System Setup:

-

Use the docked complex of this compound and the sodium channel as the starting structure.

-

Place the complex in a simulation box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

-

-

Production Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns), saving the trajectory of atomic coordinates at regular intervals.

-

-

Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and to observe the persistence of key intermolecular interactions over time.

-

ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process.[11][12]

-

Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

The following table presents a hypothetical ADMET profile for this compound, as might be predicted by various in silico models.

Table 3: Illustrative Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

| CYP2D6 Inhibitor | No |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagenic |

Visualizations

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the computational studies described.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H10N2O2 | CID 93043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 6843-49-8 [sigmaaldrich.com]

- 5. ijset.in [ijset.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Combined Molecular Dynamics and Hydropathic INTeraction (HINT) Approach to Investigate Protein Flexibility: The PPARγ Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FP-ADMET: a compendium of fingerprint-based ADMET prediction models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

Chiral Properties of 5-Methyl-5-phenylhydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-phenylhydantoin is a chiral heterocyclic compound belonging to the hydantoin class of molecules. The presence of a stereocenter at the C5 position of the hydantoin ring gives rise to two enantiomers, (R)- and (S)-5-Methyl-5-phenylhydantoin. While the racemic mixture is commercially available and has been utilized in various chemical applications, a comprehensive understanding of the distinct properties and biological activities of the individual enantiomers is crucial for advancements in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chiral characteristics of this compound, including its synthesis, chiral resolution, and what is known about the biological significance of its stereoisomers, drawing parallels from closely related hydantoin structures.

Physicochemical Properties

The fundamental physicochemical properties of racemic this compound are summarized in the table below. It is important to note that while enantiomers share identical physical properties such as melting point and solubility in achiral solvents, they differ in their interaction with plane-polarized light. However, specific optical rotation values for the individual enantiomers of this compound are not widely reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.20 g/mol | |

| Melting Point | 199-201 °C | |

| Appearance | White to off-white powder | |

| CAS Number (Racemate) | 6843-49-8 |

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various methods, with the Bucherer-Bergs reaction being a common approach for producing hydantoin scaffolds. A modified Bucherer-Bergs reaction provides a reliable route to the racemic compound.

Experimental Protocol: Modified Bucherer-Bergs Synthesis

A detailed experimental protocol for a modified Bucherer-Bergs synthesis of a similar hydantoin, 5-methyl-5-benzylhydantoin, has been described and can be adapted for the synthesis of this compound. The general procedure involves the reaction of a ketone (acetophenone in this case) with an alkali metal cyanide and ammonium carbonate.

-

Reactants: Acetophenone, Potassium Cyanide (or Sodium Cyanide), Ammonium Carbonate.

-

Solvent: Typically a mixture of ethanol and water.

-

Reaction Conditions: The mixture is heated, often under reflux, for a specified period.

-

Work-up: The reaction mixture is cooled, and the product is precipitated by acidification. The crude product is then purified by recrystallization.

Chiral Resolution of Enantiomers

The separation of the (R)- and (S)-enantiomers of this compound is most effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). The compound is frequently used as a test analyte for chiral stationary phases (CSPs), particularly those based on macrocyclic glycopeptides like vancomycin and teicoplanin.

Experimental Protocol: Chiral HPLC Separation

While specific, complete protocols are often proprietary to the column manufacturer, the general methodology for the chiral resolution of this compound on a CHIROBIOTIC™ V2 column is as follows:

-

Column: Astec® CHIROBIOTIC™ V2, typically 25 cm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A common mobile phase for this separation is 100% methanol. Optimization may involve the use of polar ionic or reversed-phase modes with modifiers such as triethylamine and acetic acid in organic solvents.

-

Flow Rate: Generally in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Temperature: Column temperature can be varied to optimize separation, with lower temperatures often improving resolution.

Biological Activity of Hydantoin Enantiomers

Direct studies on the distinct pharmacological activities of the (R)- and (S)-enantiomers of this compound are not extensively documented in public literature. However, the profound influence of stereochemistry on the biological effects of other hydantoin derivatives provides a strong rationale for investigating the individual enantiomers of this compound.

For instance, the anticonvulsant drug Mephenytoin (5-ethyl-5-phenylhydantoin) exhibits stereoselective metabolism. The (S)-enantiomer is rapidly hydroxylated, while the (R)-enantiomer is more slowly N-demethylated to Nirvanol (5-ethyl-5-phenylhydantoin), which is the active anticonvulsant metabolite. This highlights how stereochemistry can dictate both the metabolic fate and the therapeutic action of a hydantoin-based drug.

Furthermore, studies on the major metabolite of Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), have shown that the (R)-enantiomer selectively stimulates fibroblast growth, suggesting it may be the more toxic enantiomer with respect to gingival hyperplasia, a known side effect of Phenytoin.

Given these examples, it is highly probable that the (R)- and (S)-enantiomers of this compound also exhibit distinct pharmacokinetic and pharmacodynamic profiles. Future research should focus on elucidating these differences to explore their potential as stereochemically pure therapeutic agents.

Conclusion

This compound is a chiral molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. While methods for its racemic synthesis and chiral resolution are established, a critical knowledge gap exists regarding the specific properties and biological activities of its individual enantiomers. The documented stereoselectivity in the metabolism and activity of structurally related hydantoins underscores the importance of studying the (R)- and (S)-enantiomers of this compound in isolation. Such research is essential for unlocking their full therapeutic potential and understanding their safety profiles. This guide serves as a foundational resource for researchers embarking on the synthesis, resolution, and biological evaluation of these intriguing chiral molecules.

5-Methyl-5-phenylhydantoin: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydantoin ring, a five-membered heterocyclic structure, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of clinically significant drugs. Among the vast library of hydantoin derivatives, 5-methyl-5-phenylhydantoin stands out as a core structure with a rich history and continued relevance in the pursuit of novel therapeutic agents. Its unique combination of a chiral center, aromatic character, and hydrogen bonding capabilities makes it an attractive starting point for the design and synthesis of compounds targeting a range of biological processes. This technical guide provides a comprehensive overview of this compound as a scaffold, detailing its synthesis, established and emerging biological activities, and the experimental protocols crucial for its evaluation.

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₀H₁₀N₂O₂, is a white crystalline solid.[1] Its structure features a hydantoin ring substituted at the 5-position with both a methyl and a phenyl group, creating a chiral center.[2] This chirality offers the potential for stereoselective interactions with biological targets.

The primary and most efficient method for the synthesis of this compound and its derivatives is the Bucherer-Bergs reaction .[3][4][5] This multicomponent reaction provides a straightforward approach to 5,5-disubstituted hydantoins from a ketone, ammonium carbonate, and a cyanide source.[3]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol outlines the synthesis of this compound from acetophenone.

Materials:

-

Acetophenone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Reaction vessel (e.g., round-bottom flask with reflux condenser)

-

Heating mantle or oil bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

pH indicator paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine acetophenone, potassium cyanide, and ammonium carbonate in a reaction vessel. A typical molar ratio is 1:2:2 (acetophenone:KCN:(NH₄)₂CO₃).[6]

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the reaction vessel to dissolve the reactants.

-

Heating and Reflux: Heat the reaction mixture to reflux (typically 80-100°C) with constant stirring.[6] The reaction is typically carried out for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7.[6] This step should be performed in a fume hood due to the potential release of hydrogen cyanide gas. Acidification protonates the hydantoin, causing it to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Logical Relationship: Bucherer-Bergs Reaction Workflow

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a variety of biological activities, with the most well-established being its role in the development of anticonvulsant agents. More recently, its potential in antimicrobial and anticancer applications has also garnered significant interest.

Anticonvulsant Activity

Hydantoin derivatives are a well-known class of anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example.[7] The 5-phenyl group is a key structural feature for this activity.

Mechanism of Action: The primary mechanism by which hydantoin-based anticonvulsants exert their effect is through the modulation of voltage-gated sodium channels in neurons. They selectively bind to the inactivated state of these channels, slowing their recovery and thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures. This action helps to prevent the spread of seizure activity within the brain.

Signaling Pathway: Neuronal Excitability and Sodium Channel Blockade

Caption: Mechanism of anticonvulsant action of the this compound scaffold.

| Compound/Derivative | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| Phenytoin (reference) | Mouse | Intraperitoneal | 9.5 | Fictional Example |

| 5-Ethyl-5-phenylhydantoin | Mouse | Intraperitoneal | 12 | Fictional Example |

| 3-Substituted-5-phenylhydantoins | Rat | Intraperitoneal | Varies | [8] |

Note: The above table is illustrative. Specific and directly comparable ED₅₀ values for a series of derivatives including the parent compound are needed for a complete structure-activity relationship (SAR) analysis.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol provides a general outline for evaluating the anticonvulsant activity of a compound using the MES test in mice.

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Male albino mice (e.g., Swiss strain, 20-25 g)

-

Test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Vehicle control

-

Topical anesthetic (e.g., 0.5% tetracaine solution)

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment, with free access to food and water.

-

Dosing: Divide the animals into groups (n=6-8 per group). Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) to ensure absorption and distribution of the compound.

-

Anesthesia and Electrode Placement: At the time of the test, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.

-

Induction of Seizure: Place the corneal electrodes on the eyes of the mouse and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the animal for the presence of a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-